molecular formula C22H23FN4O2 B2740099 N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286724-83-1

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2740099
CAS No.: 1286724-83-1
M. Wt: 394.45
InChI Key: FTQYJFPXSSARCH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core substituted with morpholine and phenyl groups, linked via an acetamide moiety to a 3-fluoro-4-methylphenyl ring. Its structure combines pharmacologically relevant motifs:

  • Pyrazole ring: Known for diverse biological activities, including kinase inhibition and antimicrobial properties .
  • Morpholine group: Enhances solubility and bioavailability, commonly used in drug design .
  • Fluorinated aryl group: Improves metabolic stability and target binding affinity .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-16-7-8-18(13-20(16)23)24-21(28)15-27-14-19(17-5-3-2-4-6-17)22(25-27)26-9-11-29-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQYJFPXSSARCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, exhibits various pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN4O2C_{22}H_{23}FN_4O_2, with a molecular weight of 394.45 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC22H23FN4O2
Molecular Weight394.45 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that compounds containing pyrazole structures can exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of protein kinase activity and induction of apoptosis in cancer cells . The specific activity of this compound against different cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.

Antimicrobial Properties

Compounds with similar structures have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the phenyl rings has been correlated with enhanced antibacterial effects . Future studies should focus on testing this compound against various microbial strains to assess its potential as an antimicrobial agent.

Anti-inflammatory Effects

The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . Investigating the specific anti-inflammatory mechanisms of this compound could provide insights into its therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study on pyrazole derivatives demonstrated that modifications at the 1 and 5 positions significantly influenced their anticancer efficacy. Compounds similar to this compound were found to induce apoptosis in various cancer cell lines at micromolar concentrations .
  • Antimicrobial Testing : In vitro assays revealed that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against pathogenic bacteria, suggesting a promising antimicrobial profile .
  • SAR Analysis : Structure–activity relationship (SAR) studies have identified key functional groups necessary for biological activity in pyrazole compounds. For instance, the presence of halogen substituents on the phenyl ring has been linked to increased potency against cancer cells and bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

A notable study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These results indicate that the compound may inhibit tumor growth through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Research Insights

Preliminary studies indicate that the compound may modulate neuroinflammation and promote neuronal survival, although more extensive research is needed to confirm these findings.

Other Therapeutic Applications

Beyond its anticancer and anti-inflammatory properties, this compound may have potential applications in:

  • Antimicrobial Activity : The presence of morpholine and pyrazole moieties suggests possible antimicrobial properties.
ApplicationPotential Effect
AntimicrobialInhibition of bacterial growth
AntiviralPossible inhibition of viral replication

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural and functional distinctions from analogs are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Biological Activity/Use Key Reference
N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (Target) Pyrazole-acetamide Morpholine, 3-fluoro-4-methylphenyl Hypothesized kinase inhibition
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-acetamide Morpholine, 2-chlorophenyl Antimicrobial/antifungal (research phase)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxyphenyl Fungicide (commercial)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropane-carboxamide Chlorophenyl, tetrahydrofuranone Fungicide (discontinued)
Example 83 (Patent compound: Pyrazolo[3,4-d]pyrimidine derivative) Pyrazolo-pyrimidine Dimethylamino, fluoro-isopropoxyphenyl, chromenone Kinase inhibitor (preclinical)

Key Comparative Insights:

Core Structure Variations: The target compound’s pyrazole-acetamide scaffold differs from thiazole-acetamide () and benzamide () analogs. Substitution of morpholine (target) vs. trifluoromethyl (flutolanil) alters hydrophobicity and metabolic stability .

Biological Activity :

  • The 3-fluoro-4-methylphenyl group in the target compound may confer selectivity for fluorophilic enzyme pockets, a feature shared with flutolanil’s trifluoromethyl group .
  • Thiazole-acetamide derivatives () show antimicrobial activity, suggesting the target compound’s pyrazole analog could be repurposed similarly .

Synthetic Complexity :

  • The target compound’s synthesis likely involves Suzuki coupling (for aryl-pyrazole linkage) and amidation, akin to methods in . This contrasts with simpler amide-bond formations in benzamide pesticides ().

Hydrogen-Bonding Patterns :

  • The morpholine group in the target compound may form C–H···O interactions , distinct from the N–H···O networks in thiazole derivatives () .

Research Findings and Data Gaps

  • Pharmacokinetics: No direct ADME data are available for the target compound. However, morpholine-containing analogs (e.g., ) exhibit improved solubility (logP ~2.5) compared to fluorinated benzamides (logP ~3.8) .
  • Thermal Stability : Pyrazole derivatives generally show higher melting points (e.g., 302–304°C in ) than thiazole analogs (e.g., 250–255°C in ), suggesting stronger crystal packing .

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